molecular formula C12H26Cl2N2 B1390907 3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride CAS No. 1181458-51-4

3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride

Cat. No. B1390907
CAS RN: 1181458-51-4
M. Wt: 269.25 g/mol
InChI Key: FQZUZEBYDWBBPW-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 . It is used for proteomics research .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are known to exhibit a wide range of biological and pharmaceutical activity . They are often used in the synthesis of various pharmaceuticals .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 269.25 . It is recommended to be stored at room temperature .

Scientific Research Applications

Molecular Structure and Synthesis

  • Synthesis and Molecular Structure Analysis: A study by Shawish et al. (2021) describes the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds were analyzed using X-ray crystallography, Hirshfeld, and DFT calculations, revealing significant intermolecular interactions and electronic properties (Shawish et al., 2021).

Pharmacological Research

  • Binding Assays and Ligand Potency: Berardi et al. (1998) investigated the affinities and selectivities of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine derivatives, discovering compounds with nanomolar or subnanomolar IC50 values and significant sigma receptor binding (Berardi et al., 1998).

Material Science and Chemistry

  • Quantum Chemical Studies: Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives to investigate their adsorption and corrosion inhibition properties on iron. This research highlights the potential application of these compounds in material science (Kaya et al., 2016).

Potential Applications in Sunscreen and UV Filters

  • DFT Analysis for Sunscreens: Suresh et al. (2015) synthesized 3,5-dimethyl-2,6-diaryl-1-propionyl-piperidin-4-ones and proposed these molecules as potential sunscreens and UV filters after performing DFT and time-dependent calculations (Suresh et al., 2015).

Biomedical Applications

  • Synthesis of Biologically Active Derivatives: Khalid et al. (2013) synthesized O-substituted derivatives of piperidine and evaluated their bioactivity against various enzymes. This work demonstrates the versatility of piperidine derivatives in biomedical research (Khalid et al., 2013).

Antioxidant Research

  • Antioxidant Potency Analysis: Dineshkumar and Parthiban (2022) synthesized a new piperidin-4-one derivative and evaluated its antioxidant efficacy, contributing to the understanding of these compounds in antioxidant research (Dineshkumar & Parthiban, 2022).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride”, is an important task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

properties

IUPAC Name

3,5-dimethyl-1-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-10-7-11(2)9-14(8-10)12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZUZEBYDWBBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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